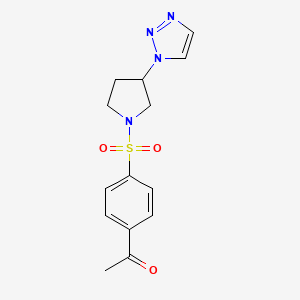

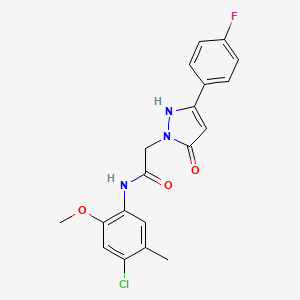

1-(4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

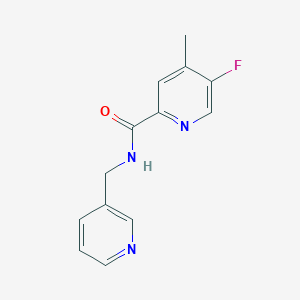

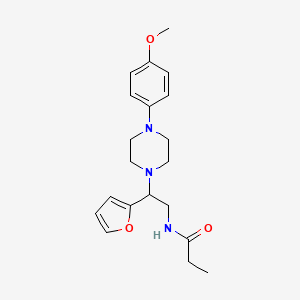

The compound “1-(4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone” is a derivative of 1H-1,2,3-triazole . It is a white amorphous solid . The triazole moiety is very important in organic chemistry due to its broad range of applications in biomedicinal, biochemical, and material sciences .

Synthesis Analysis

The synthesis of this compound involves “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in an aqueous medium . The starting material is (S)-(-) ethyl lactate . This compound undergoes Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in an aqueous medium to afford the target molecules .Molecular Structure Analysis

The molecular formula of the compound is C16H13N3O . The average mass is 263.294 Da and the monoisotopic mass is 263.105865 Da .Chemical Reactions Analysis

The compounds synthesized are thermally stable . The IR absorption spectra of the compound were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Physical And Chemical Properties Analysis

The compound is a white amorphous solid . The average mass is 263.294 Da and the monoisotopic mass is 263.105865 Da .Wissenschaftliche Forschungsanwendungen

Anticancer Agent Development

The triazole ring is a common motif in medicinal chemistry, often associated with anticancer properties. Compounds with a 1,2,4-triazole structure have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines . The presence of the 1H-1,2,3-triazolyl group in the compound could interact with cancer cell enzymes or receptors, potentially inhibiting growth or inducing apoptosis in cancer cells.

Catalysis in Organic Synthesis

Triazole derivatives have been used as ligands in catalytic processes, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction . The compound’s triazolyl group could act as a coordinating entity, enhancing the reaction rate or selectivity in the synthesis of various organic molecules.

Antibacterial and Antifungal Applications

Several 1,2,3-triazoles have demonstrated effectiveness as antibacterial and antifungal agents . The compound’s ability to form hydrogen bonds and interact with bacterial or fungal enzymes could lead to the development of new treatments for infections.

Anti-inflammatory Drug Design

The triazole core is known to possess anti-inflammatory properties. By modulating the activity of inflammatory mediators, the compound could be a candidate for the design of new anti-inflammatory drugs .

Agrochemicals

1,4-Disubstituted 1H-1,2,3-triazoles have important applications as agrochemicals . The compound could be explored for its potential use in protecting crops from pests or diseases, or as a growth regulator.

Photostabilizers and Anticorrosives

The structural features of triazoles make them suitable for applications as photostabilizers and anticorrosives . The compound could be incorporated into materials to prevent degradation from UV light or corrosion, extending the lifespan of various products.

Wirkmechanismus

The compound has shown moderate inhibition potential against carbonic anhydrase-II enzyme . A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds . Furthermore, via molecular docking, it was deduced that the compounds exhibit inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .

Eigenschaften

IUPAC Name |

1-[4-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-11(19)12-2-4-14(5-3-12)22(20,21)17-8-6-13(10-17)18-9-7-15-16-18/h2-5,7,9,13H,6,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRXYMVBSKCHDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-{4-[(2,5-dimethylphenyl)amino]pteridin-2-yl}piperazinecarboxylate](/img/structure/B2572381.png)

![2-[(4-tert-butylphenyl)formamido]-N-(1-cyanopropyl)acetamide](/img/structure/B2572384.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2572387.png)

![1-(4-Chlorophenyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2572393.png)

![1-(2-Fluorophenyl)-4-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperazine](/img/structure/B2572395.png)

![N-(benzyloxy)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide](/img/structure/B2572399.png)